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Setdb1-ttd-IN-1

Binding affinity Isothermal Titration Calorimetry Structure-activity relationship

Standard SETDB1 catalytic inhibitors or broad-spectrum agents cannot dissect TTD reader domain function from methyltransferase activity. This compound solves that gap. - **Target engagement**: (R,R)-stereospecific, binds SETDB1-TTD (Kd >100 µM for 14/16 Tudor domains); (S,S)-enantiomer inactive. - **Research utility**: Potent cellular activity (72-gene modulation in THP-1 cells); >700-fold more potent than APQ (IC50 65 µM) for neurobiology studies. - **Structural reference**: High-resolution co-crystal structures available; ideal for orthosteric site characterization and computational validation. Available for immediate R&D shipment with full technical data package.

Molecular Formula C28H31N5O2
Molecular Weight 469.6 g/mol
Cat. No. B12428310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSetdb1-ttd-IN-1
Molecular FormulaC28H31N5O2
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCN1CC(CC(C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5
InChIInChI=1S/C28H31N5O2/c1-3-15-33-27(34)26-25(13-14-29-26)31-28(33)30-23-16-22(17-32(2)18-23)21-9-11-24(12-10-21)35-19-20-7-5-4-6-8-20/h3-14,22-23,29H,1,15-19H2,2H3,(H,30,31)/t22-,23+/m0/s1
InChIKeyNBDJDKAXIGWAIM-XZOQPEGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Setdb1-ttd-IN-1 – Selective SETDB1 Tudor Domain Inhibitor


Setdb1-ttd-IN-1, chemically designated as (R,R)-59, is a potent, selective, and endogenous binder-competitive small-molecule inhibitor targeting the tandem tudor domain (TTD) of the histone lysine methyltransferase SET domain bifurcated protein 1 (SETDB1) [1]. It was discovered through stepwise structure-guided optimization from an initial hit compound (Cpd1) and represents the first reported potent and selective SETDB1-TTD inhibitor [1]. The compound exhibits a dissociation constant (Kd) of 88 ± 45 nM for the SETDB1-TTD as determined by isothermal titration calorimetry (ITC) [1]. Setdb1-ttd-IN-1 binds directly to the TTD reader domain, competitively displacing endogenous binding partners, and is characterized by its high stereochemical specificity, with the (S,S)-59 enantiomer showing no measurable activity [1].

Selective SETDB1 tandem Tudor domain (TTD) inhibitor for reader-methyltransferase dissection studies
Stereospecific (R,R) configuration required for target engagement; inactive (S,S)-enantiomer available as negative control
First-in-class tool for deconvoluting TTD reader function from catalytic SET domain activity

Setdb1-ttd-IN-1 Differentiation from In-Class Inhibitors


Attempts to substitute Setdb1-ttd-IN-1 with other compounds described as 'SETDB1 inhibitors' or 'SETDB1 modulators' are scientifically invalid due to fundamental differences in binding site, mechanism of action, and selectivity. Many reported SETDB1-targeting agents, such as DZNep, paclitaxel, miR-7, and mithramycin A, act through indirect, non-specific, or non-domain-specific mechanisms (e.g., transcriptional downregulation, S-adenosyl homocysteine hydrolase inhibition, tubulin depolymerization) and lack the domain specificity of Setdb1-ttd-IN-1 [2]. Furthermore, even compounds that directly target the SETDB1 triple tudor domain (3TD), such as the covalent negative allosteric modulator UNC10013, differ critically in their binding mode and functional consequences. Setdb1-ttd-IN-1 is an endogenous binder-competitive inhibitor that increases SETDB1 methyltransferase activity [1], whereas UNC10013 is a covalent, negative allosteric modulator that reduces methyltransferase activity [3]. Substituting one for the other would yield opposite experimental outcomes. The quantitative evidence below establishes the specific, verifiable parameters that define Setdb1-ttd-IN-1 as a unique tool compound.

Mechanism
Alternatives (mithramycin A, BIX-01294, DZNep) act via global transcriptional repression or broad methyltransferase inhibition, not direct TTD blockade, and may not reproduce SETDB1-reader-specific effects.
Stereochemistry
The (S,S)-enantiomer does not engage the TTD; substitution with racemic or undefined stereoisomers may fail to recapitulate target engagement and cellular activity.
Selectivity
Indirect SETDB1 inhibitors modulate multiple histone-modifying enzymes, confounding target attribution; the defined TTD selectivity profile reported here may shift with off-target effects of non-selective agents.

Setdb1-ttd-IN-1 Comparative Evidence


Nanomolar Binding Affinity

Setdb1-ttd-IN-1 ((R,R)-59) demonstrates a binding affinity (Kd) of 88 ± 45 nM for the SETDB1 tandem tudor domain (TTD) as measured by isothermal titration calorimetry (ITC) [1]. This represents a >1,500-fold improvement in potency compared to the initial hit compound, Cpd1, which exhibited a Kd of 134 ± 43 µM in the same ITC assay [1]. The stepwise structure-guided optimization from Cpd1 to (R,R)-59 is fully documented and provides a clear rationale for the observed potency enhancement [1].

Binding Affinity (Kd)
Head-to-head
0.088 ± 0.045 µM vs. APQ IC50 = 65 µM
Supports high-affinity TTD engagement in vitro
ITC assay; comparator APQ enzyme inhibition assay; >700-fold difference based on available data
Binding affinity Isothermal Titration Calorimetry Structure-activity relationship

Tudor Domain Selectivity Profile

Setdb1-ttd-IN-1 is defined by its absolute stereochemistry. The (R,R)-59 enantiomer exhibits potent binding and cellular activity, whereas the (S,S)-59 enantiomer shows no measurable activity in any reported assay, including binding, competition, and cellular target engagement assays [1]. The cocrystal structure of (R,R)-59 bound to the SETDB1-TTD confirms the stereochemical basis for this specificity [1].

Tudor Domain Selectivity
Head-to-head
SETDB1-TTD (0.088 µM); 53BP1 (4.3 µM); JMJD2A (86 µM); >100 µM on 14/16 domains
Reported selectivity profile supports target attribution
Panel of 16 Tudor domains; mithramycin A acts via global SP1 inhibition
Stereochemistry Enantiomer Target engagement

Cellular Target Engagement and Gene Modulation

Setdb1-ttd-IN-1 was profiled against a panel of 16 tudor domain-containing proteins [1]. It exhibits weak binding to 53BP1 (Kd = 4.3 µM) and JMJD2A (Kd = 86 µM), and no detectable binding (Kd > 100 µM) to the remaining 14 tudor domains tested [1]. This translates to a >48-fold selectivity for SETDB1-TTD over 53BP1 and a >977-fold selectivity over JMJD2A [1].

Cellular Target Engagement
Head-to-head
Dose-dependent TTD stabilization; 72 genes altered in THP-1 cells (2.5–40 µM)
Cellular activity confirms TTD-mediated gene modulation
HEK293T, THP-1; DZNep comparator gives non-specific epigenetic suppression
Selectivity Off-target profiling Tudor domain

Enantiomer-Specific Activity

Setdb1-ttd-IN-1 demonstrates dose-dependent stabilization of the SETDB1-TTD protein in a cellular context. Treatment of HEK293T cells stably expressing SETDB1-TTD with Setdb1-ttd-IN-1 at concentrations of 5, 10, 20, and 40 µM for 24 hours resulted in a dose-dependent increase in soluble SETDB1-TTD protein as measured by western blot [1].

Enantiomer Specificity
Head-to-head
(R,R)-59: Active in all assays (S,S)-59: No detectable activity
Provides built-in negative control for assay design
ITC, cell engagement, gene expression; complete loss of activity upon inversion
Cellular target engagement Protein stabilization Western blot

Setdb1-ttd-IN-1 Mechanistic Distinction: Binder-Competitive Agonism vs. Covalent Negative Allosteric Modulation (UNC10013)

Setdb1-ttd-IN-1 is an endogenous binder-competitive inhibitor that increases SETDB1 methyltransferase activity in vitro and in cells [1]. In stark contrast, UNC10013 is a covalent negative allosteric modulator that binds to Cys385 of the SETDB1 3TD and reduces SETDB1-mediated Akt methylation in cells [2]. These opposite functional effects on methyltransferase activity preclude their interchangeable use.

Mechanism of action Allosteric modulation Functional effect

Setdb1-ttd-IN-1 Application Scenarios


Dual Reader-Methyltransferase Function Validation

Setdb1-ttd-IN-1 is the tool of choice for researchers seeking to block the interaction between the SETDB1 tandem tudor domain (TTD) and its endogenous histone-binding partners while simultaneously increasing the overall methyltransferase output of SETDB1 [1]. Its defined Kd (88 nM), stereochemical purity, and validated cellular target engagement enable precise dose-response studies to elucidate the role of TTD-dependent chromatin recruitment in cancer and other disease models [1].

Cancer Cell Proliferation and Gene Silencing

The availability of a high-resolution cocrystal structure of Setdb1-ttd-IN-1 ((R,R)-59) bound to the SETDB1-TTD [1] makes this compound invaluable for structure-function analyses. Researchers can correlate specific binding interactions with functional outcomes, and use the inactive (S,S)-59 enantiomer as a precise negative control [1]. This is critical for validating target-specific phenotypes and for guiding further medicinal chemistry efforts.

Triple Tudor Domain Binding Pocket Studies

Setdb1-ttd-IN-1 offers a unique and well-documented mechanism of action (endogenous binder-competitive agonism) that is distinct from other SETDB1 tool compounds, such as the covalent negative allosteric modulator UNC10013 [3]. This allows for head-to-head comparative studies to dissect the differential biological outcomes of increasing versus decreasing SETDB1 methyltransferase activity, providing a more nuanced understanding of SETDB1's role in disease progression [1][3].

Neurological Disease Models

Given the limitations of indirect SETDB1-targeting agents (e.g., DZNep, paclitaxel) that lack domain specificity [2], Setdb1-ttd-IN-1 serves as the current gold-standard small molecule for interrogating the therapeutic relevance of the SETDB1 tandem tudor domain. Its high selectivity (>48-fold over 53BP1, >977-fold over JMJD2A) [1] reduces confounding off-target effects, thereby strengthening the evidence linking SETDB1-TTD function to specific pathologies.

Application
Selection Property
Validation Focus
Reader-methyltransferase function dissection
TTD-specific binding vs. catalytic SET domain inhibition
Chromatin recruitment and H3K9me3 maintenance endpoints
SETDB1-overexpressing cancer cell model studies
Reported cellular target engagement and gene modulation profile
Downstream gene expression and proliferation/viability endpoints
TTD binding pocket characterization and ligand design
Co-crystal structure-validated orthosteric binding mode
In silico docking and fragment-based screening validation
Neurodegeneration model epigenetic studies
Higher reported TTD affinity relative to micromolar comparators
Dose-dependent phenotypic and target-response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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